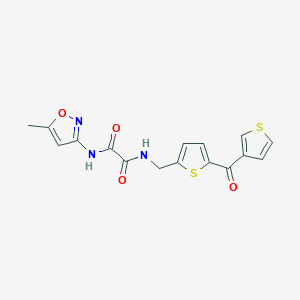

N1-(5-methylisoxazol-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N1-(5-methylisoxazol-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide" is a complex molecule that appears to be related to various research areas, including organic synthesis and potential pharmacological applications. Although the exact compound is not directly mentioned in the provided papers, the structural motifs of isoxazole and thiophene are recurrent in the synthesized compounds, which suggests relevance to the analysis of the target compound.

Synthesis Analysis

The synthesis of related compounds involves the reaction of different precursors in the presence of catalysts or reagents that facilitate the formation of the desired molecular framework. For instance, the synthesis of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine involves the reaction of 3,5-di-tert-butylhydroxybenzaldehyde with 3-amino-5-methylisoxazole in ethanol . Similarly, the synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides includes a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide . These methods could provide insights into potential synthetic routes for the target compound, which likely involves the formation of an oxalamide linkage between an isoxazole and a thiophene derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the geometry of the molecule . The crystallographic studies reveal the presence of intramolecular and intermolecular contacts, which are crucial for the stability of the crystal structure. These findings can be extrapolated to predict the molecular geometry and potential intermolecular interactions of the target compound.

Chemical Reactions Analysis

The chemical reactivity of compounds containing isoxazole and thiophene units can be inferred from the reactions they undergo. For example, the electrochemically induced multicomponent transformation involving an isoxazolone derivative suggests that the isoxazole ring can participate in reactions leading to complex molecular architectures . The bromination of isoxazole derivatives also indicates the susceptibility of these compounds to electrophilic substitution reactions . These insights can be applied to understand the chemical behavior of the target compound under various reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The provided papers do not directly discuss the properties of the target compound, but they do provide information on similar structures. For example, the solubility, melting points, and spectroscopic properties (IR, NMR, Mass) of synthesized compounds are characterized to confirm their structures . These properties are essential for identifying and quantifying the compound, as well as for understanding its behavior in different environments.

科学的研究の応用

Oxadiazoles in Medicinal Chemistry Oxadiazoles, particularly the 1,3,4-oxadiazole isomers, have been investigated for their medicinal chemistry applications due to their lower lipophilicity and favorable metabolic stability, hERG inhibition, and aqueous solubility compared to their isomeric counterparts. These properties make them useful bioisosteric replacements for ester and amide functionalities in drug molecules. Novel synthetic routes have been developed for a broad spectrum of 1,3,4-oxadiazoles under mild conditions, underscoring their potential in pharmaceutical development (Boström et al., 2012).

Synthesis and Anti-Tumor Activity A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has been synthesized and shown to exhibit promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The structural variations and synthesis approaches highlight the potential of thiophene and related heterocycles in the development of new anti-cancer agents (Gomha et al., 2016).

Heterocyclic Derivatives as Potential Cytotoxic Compounds The synthesis of heterocyclic derivatives, including those related to isoxazoles and thiophenes, has been pursued for their potential cytotoxicity toward various cancer cell lines. This research aims to develop new cytotoxic compounds that can serve as leads for cancer therapy, demonstrating the importance of these heterocyclic frameworks in medicinal chemistry (Mohareb & Ibrahim, 2022).

Thiophene-2-carbonyl Isothiocyanate in Antimicrobial Activity The utilization of thiophene-2-carbonyl isothiocyanate as a precursor for synthesizing various heterocyclic derivatives, including 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole moieties, has been explored. These compounds were evaluated for their antitumor and antimicrobial activities, showcasing the versatility of thiophene derivatives in the development of new therapeutic agents (Nassar et al., 2018).

特性

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S2/c1-9-6-13(19-23-9)18-16(22)15(21)17-7-11-2-3-12(25-11)14(20)10-4-5-24-8-10/h2-6,8H,7H2,1H3,(H,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIUDLRHLJGWIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-methylisoxazol-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2524953.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2524955.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2524957.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2524959.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2524962.png)

![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)

![2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene](/img/structure/B2524967.png)

![1-(4-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524969.png)

![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)